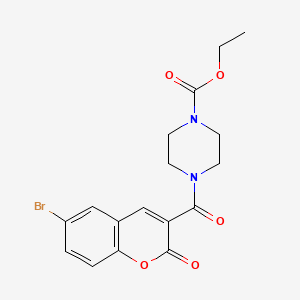
Methyl 4-(2,5-dichlorophenyl)-2,4-dioxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(2,5-dichlorophenyl)-2,4-dioxobutanoate is an organic compound with a complex structure that includes a dichlorophenyl group and a dioxobutanoate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2,5-dichlorophenyl)-2,4-dioxobutanoate typically involves the esterification of 4-(2,5-dichlorophenyl)-2,4-dioxobutanoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve a high yield of the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
化学反応の分析
Types of Reactions
Methyl 4-(2,5-dichlorophenyl)-2,4-dioxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted phenyl derivatives.
科学的研究の応用
Methyl 4-(2,5-dichlorophenyl)-2,4-dioxobutanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Methyl 4-(2,5-dichlorophenyl)-2,4-dioxobutanoate involves its interaction with specific molecular targets and pathways. The dichlorophenyl group can interact with enzymes or receptors, leading to modulation of their activity. The ester moiety can undergo hydrolysis to release active metabolites that exert biological effects.
類似化合物との比較
Similar Compounds
Methyl 4-(2,5-dichlorophenyl)-2,4-dioxobutanoate: can be compared with other dichlorophenyl derivatives and dioxobutanoate esters.
Quinoline derivatives: These compounds also exhibit a range of biological activities and are used in similar applications.
Indole derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dichlorophenyl group and dioxobutanoate moiety make it a versatile compound for various applications in research and industry.
特性
IUPAC Name |
methyl 4-(2,5-dichlorophenyl)-2,4-dioxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2O4/c1-17-11(16)10(15)5-9(14)7-4-6(12)2-3-8(7)13/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBEYUXSMQGGBEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)CC(=O)C1=C(C=CC(=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{11-propanamido-4,10-dithia-6,12-diazatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,5,7,11-pentaen-5-yl}propanamide](/img/structure/B2668435.png)
![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2668436.png)
![1-[4-(4-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B2668437.png)
![[2-Oxo-2-[2-(thiophene-2-carbonyl)hydrazinyl]ethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2668440.png)





![2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]-3-{[3-(trifluoromethyl)phenyl]sulfonyl}propanamide](/img/structure/B2668449.png)

![Ethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-{[(5-methyl-2-furyl)methyl]amino}-3-oxopropanoate](/img/structure/B2668452.png)

![(4Ar,7aS)-1-(2-ethenylsulfonylethyl)-6-methyl-2,3,4,4a,7,7a-hexahydropyrrolo[3,4-b]pyridin-5-one](/img/structure/B2668455.png)
